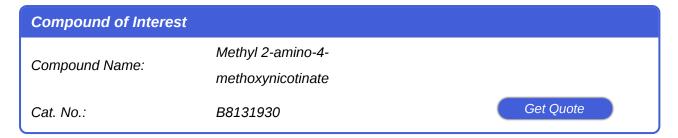


# A Comprehensive Technical Guide to Methyl 2amino-4-methoxypyridine-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a detailed overview of Methyl 2-amino-4-methoxypyridine-3-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document covers its chemical identity, synthesis, and known biological activities, with a focus on its potential as an enzyme inhibitor. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

### **Chemical Identity and Nomenclature**

The compound referred to as **Methyl 2-amino-4-methoxynicotinate** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: methyl 2-amino-4-methoxypyridine-3-carboxylate[1]

#### Synonyms:

- Methyl 2-amino-4-methoxynicotinate[1]
- 2-Amino-4-methoxy-nicotinic acid methyl ester[1]



#### MFCD29764176[1]

#### **Chemical Structure:**



Figure 1: 2D structure of methyl 2-amino-4-

methoxypyridine-3-carboxylate.

#### Physicochemical Properties:

Property	Value	Source
Molecular Formula	C8H10N2O3	PubChem[1]
Molecular Weight	182.18 g/mol	PubChem[1]
CAS Number	2065249-96-7	PubChem[1]

## Synthesis and Experimental Protocols

The synthesis of substituted pyridines, including analogs of methyl 2-amino-4-methoxypyridine-3-carboxylate, is a critical aspect of their development as therapeutic agents. While a specific protocol for the title compound is not detailed in the provided results, a general understanding can be gleaned from the synthesis of related structures. For instance, the synthesis of 2-amino-4-methylpyridine analogs often involves multi-step reactions starting from commercially available precursors.



A practical synthetic route for a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, was achieved from 2,6-dichloro-3-trifluoromethylpyridine. This process involved regioselective amination and conversion of the trifluoromethyl group to a methoxycarbonyl group[2].

Another relevant synthesis is that of 2-amino-4,6-diphenylnicotinonitriles, which involves a two-step process. Initially, chalcones are formed from the reaction of acetophenones and aldehydes under basic conditions. Subsequently, these chalcones react with malononitrile and ammonium acetate to yield the final product[3].

## **Biological Activity and Therapeutic Potential**

Substituted 2-aminopyridines have garnered significant attention for their diverse biological activities. While specific data for Methyl 2-amino-4-methoxypyridine-3-carboxylate is limited in the initial search, the broader class of 2-aminopyridine derivatives has shown promise in several therapeutic areas.

#### 3.1. Enzyme Inhibition

A notable activity of this class of compounds is the inhibition of nitric oxide synthases (NOS). For example, 2-amino-4-methylpyridine is a potent inhibitor of inducible NO synthase (iNOS) with an IC<sub>50</sub> of 6 nM for the murine enzyme and 40 nM for the human recombinant enzyme[4]. The inhibition is competitive with respect to the substrate, arginine[4]. This suggests that derivatives like methyl 2-amino-4-methoxypyridine-3-carboxylate could also be explored for their iNOS inhibitory potential.

Quantitative Data on Related iNOS Inhibitors:



Compound	Target	IC50	In Vivo ID50 (LPS-induced nitrate)	Reference
2-amino-4- methylpyridine	Murine NOS II	6 nM	$0.009 \ \text{mg kg}^{-1}$ $\text{min}^{-1}$	[4]
2-amino-4- methylpyridine	Human recombinant NOS II	40 nM	-	[4]
2-amino-4- methylpyridine	Human recombinant NOS I	100 nM	-	[4]
2-amino-4- methylpyridine	Human recombinant NOS III	100 nM	-	[4]

#### 3.2. Antimicrobial and Antitumor Activity

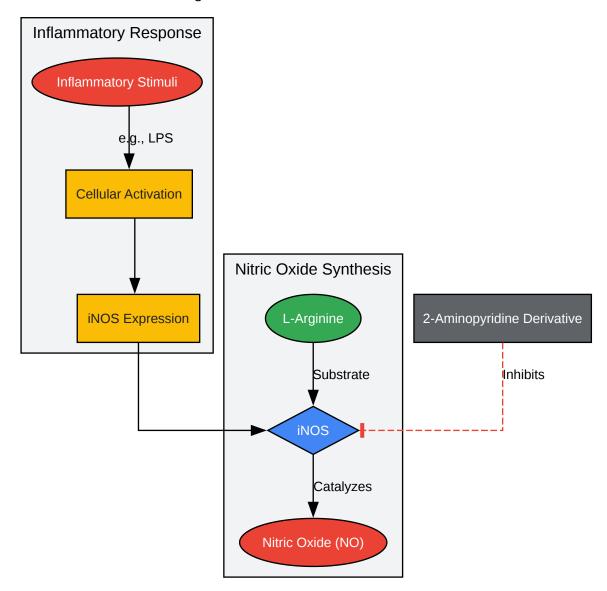
Derivatives of 2-aminonicotinonitrile have been synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi[5]. Furthermore, some phenoxazine derivatives synthesized from aminophenols have demonstrated potent antitumor activity[6].

### **Signaling Pathways and Mechanisms of Action**

The primary mechanism of action for related 2-aminopyridine compounds as iNOS inhibitors involves competitive binding at the arginine substrate site of the enzyme. This inhibition reduces the production of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes, including inflammation.

Below is a logical workflow illustrating the role of iNOS in the inflammatory pathway and the inhibitory action of 2-aminopyridine derivatives.





#### Logical Workflow of iNOS Inhibition

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Caption: Workflow of iNOS induction and inhibition by 2-aminopyridine derivatives.

### Conclusion

Methyl 2-amino-4-methoxypyridine-3-carboxylate belongs to a class of compounds with significant therapeutic potential, particularly as enzyme inhibitors. While further research is required to fully elucidate its specific biological profile, the existing data on related 2-aminopyridine derivatives provides a strong rationale for its investigation in drug discovery



programs. This guide serves as a starting point for researchers, offering key information on its chemical properties, synthesis, and potential mechanisms of action.

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